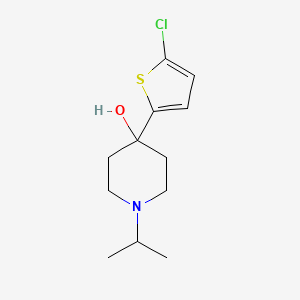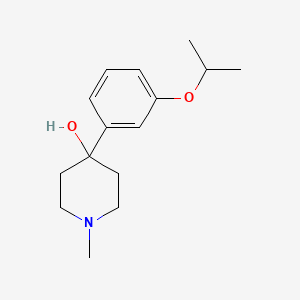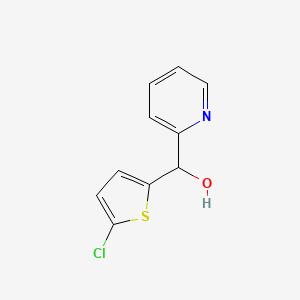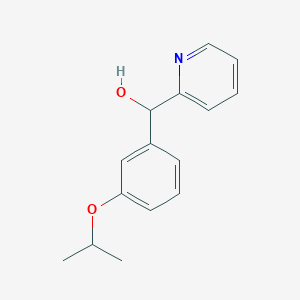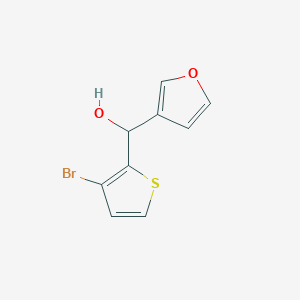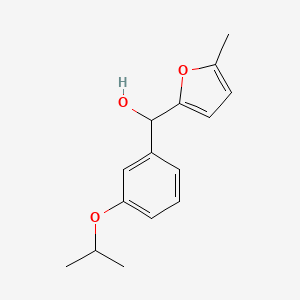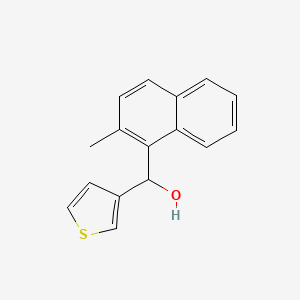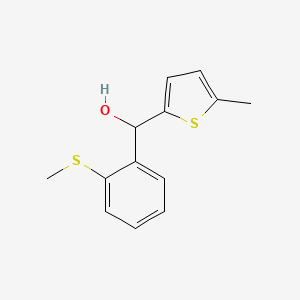
5-Methyl-2-thienyl-(2-methylthiophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-thienyl-(2-methylthiophenyl)methanol: is an organic compound featuring a thienyl group and a thiophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-thienyl-(2-methylthiophenyl)methanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with 2-methylthiophenylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation of the alcohol group can lead to the formation of the corresponding ketone.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohol or alkane derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the thienyl and thiophenyl groups can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: In chemistry, 5-Methyl-2-thienyl-(2-methylthiophenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be investigated for its potential biological activities. Compounds containing thienyl and thiophenyl groups have been studied for their antimicrobial, antifungal, and anticancer properties. Researchers may explore the biological activity of this compound to identify new therapeutic agents .
Medicine: In the field of medicine, derivatives of this compound could be explored for their pharmacological properties. The compound’s structural features may allow for the development of new drugs targeting specific biological pathways or receptors.
Industry: In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with enhanced performance .
作用机制
The mechanism of action of 5-Methyl-2-thienyl-(2-methylthiophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thienyl and thiophenyl groups can engage in π-π interactions and hydrogen bonding with biological molecules, influencing their activity. Additionally, the compound may act as an inhibitor or activator of specific enzymes or receptors, modulating their function and leading to various biological effects .
相似化合物的比较
2-Methylthiophenylmethanol: Similar in structure but lacks the thienyl group.
5-Methyl-2-thiophenecarboxaldehyde: Precursor in the synthesis of the target compound.
Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups.
Uniqueness: 5-Methyl-2-thienyl-(2-methylthiophenyl)methanol is unique due to the presence of both thienyl and thiophenyl groups, which confer distinct electronic and steric properties.
属性
IUPAC Name |
(2-methylsulfanylphenyl)-(5-methylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS2/c1-9-7-8-12(16-9)13(14)10-5-3-4-6-11(10)15-2/h3-8,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOPLWGZKFWZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=CC=C2SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
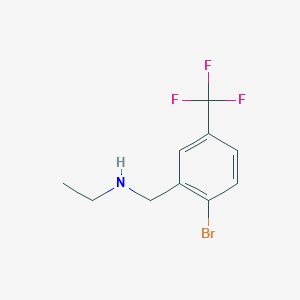
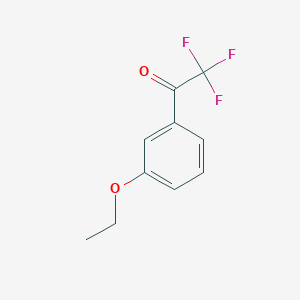
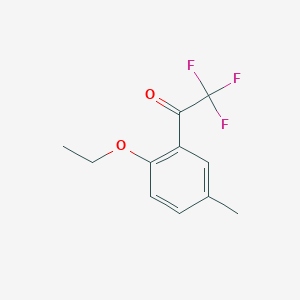
![1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene](/img/structure/B7941662.png)
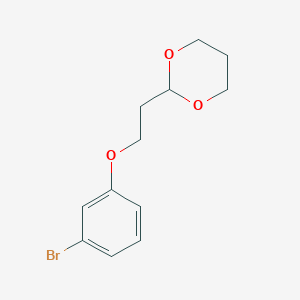
![1-Bromo-4-[2-(1,3-dioxan-2-yl)ethoxy]benzene](/img/structure/B7941675.png)
